![molecular formula C15H20NOP B14418487 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one CAS No. 83837-69-8](/img/structure/B14418487.png)
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phosphinino group fused with a pyridine ring, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.
Scientific Research Applications
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, aiding in the formation of complex metal-organic frameworks.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these molecules and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding pockets.
Comparison with Similar Compounds
Similar Compounds
1-Phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one: Similar in structure but lacks the methyl group, affecting its reactivity and binding properties.
7-Methyl-1-phenyloctahydrophosphinino[2,3-b]pyridin-4(1H)-one: Differing in the position of the phosphinino group, leading to variations in chemical behavior.
7-Methyl-1-phenyloctahydrophosphinino[2,3-d]pyridin-4(1H)-one: Another positional isomer with distinct properties.
Uniqueness
7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one stands out due to its specific structural configuration, which imparts unique reactivity and binding characteristics. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
CAS No. |
83837-69-8 |
|---|---|
Molecular Formula |
C15H20NOP |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
7-methyl-1-phenyl-3,4a,5,6,8,8a-hexahydro-2H-phosphinino[2,3-c]pyridin-4-one |
InChI |
InChI=1S/C15H20NOP/c1-16-9-7-13-14(17)8-10-18(15(13)11-16)12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 |
InChI Key |
WLHANXNFCGIOOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C(C1)P(CCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


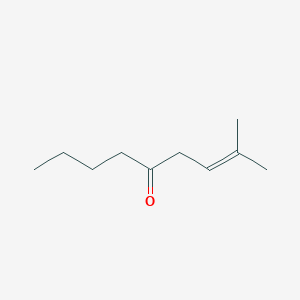
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)

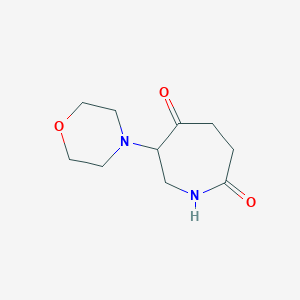
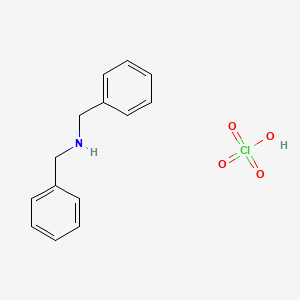
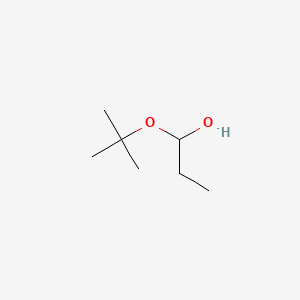

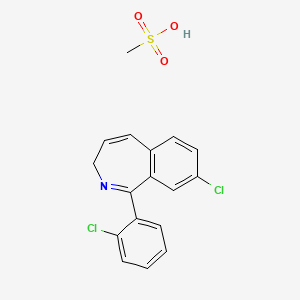

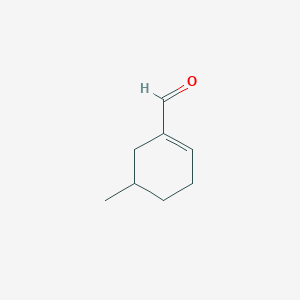

![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
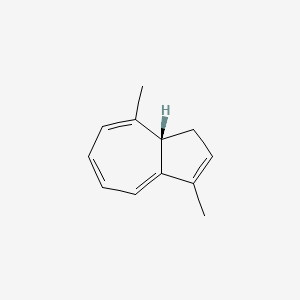
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
